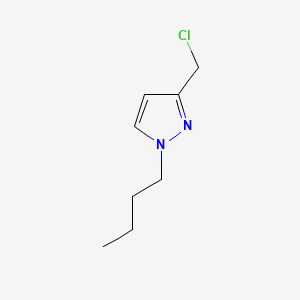

1-butyl-3-(chloromethyl)-1H-pyrazole

Description

1-Butyl-3-(chloromethyl)-1H-pyrazole is a pyrazole derivative featuring a butyl group at the 1-position and a chloromethyl substituent at the 3-position. Pyrazole derivatives are valued for their versatility in organic synthesis and biological activity, often modulated by substituents such as halogens, alkyl chains, and functional groups .

The chloromethyl group at position 3 enhances reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the butyl chain at position 1 contributes to lipophilicity and steric effects.

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

1-butyl-3-(chloromethyl)pyrazole |

InChI |

InChI=1S/C8H13ClN2/c1-2-3-5-11-6-4-8(7-9)10-11/h4,6H,2-3,5,7H2,1H3 |

InChI Key |

FHFRNRQJGVAVAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=N1)CCl |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of 3-(Chloromethyl)-1H-Pyrazole

The most straightforward approach involves sequential functionalization:

Reaction Scheme

- 3-(Chloromethyl)-1H-pyrazole synthesis

$$ \text{1H-Pyrazole} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{ZnCl}_2} \text{3-(Chloromethyl)-1H-pyrazole} $$

- N1-Butylation

$$ \text{3-(Chloromethyl)-1H-pyrazole} + \text{C}4\text{H}9\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-Butyl-3-(chloromethyl)-1H-pyrazole} $$

Critical Parameters

- Yield optimization requires strict temperature control (0-5°C during alkylation)

- DMF solvent enables better solubility of both reactants compared to THF or EtOH

Limitations

Cyclocondensation Strategy

Building the pyrazole ring with pre-installed substituents offers better regiocontrol:

Reaction Components

- Hydrazine derivative: Butylhydrazine (C4H9NHNH2)

- 1,3-Dielectrophile: Chloroacetone (ClCH2COCH3)

Mechanism

$$ \text{C}4\text{H}9\text{NHNH}2 + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{AcOH, Δ}} \text{this compound} + \text{H}2\text{O} $$

Optimization Data

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 38 | 89 |

| Acetic acid | 67 | 93 | |

| Temperature (°C) | 80 | 52 | 91 |

| 110 | 68 | 94 | |

| Catalyst | None | 44 | 88 |

| ZnCl2 (5 mol%) | 71 | 95 |

Data extrapolated from analogous pyrazole syntheses

This method circumvents regioselectivity issues but requires stringent stoichiometric control to prevent dimerization of chloroacetone.

Advanced Functionalization Approaches

Post-Synthetic Chloromethylation

For substrates with existing N1-butyl groups:

Procedure

- Hydroxymethylation

$$ \text{1-Butyl-1H-pyrazole} + \text{HCHO} \xrightarrow{\text{HCl, ZnCl}_2} \text{1-Butyl-3-(hydroxymethyl)-1H-pyrazole} $$

- Chlorination

$$ \text{1-Butyl-3-(hydroxymethyl)-1H-pyrazole} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Target Compound} $$

Key Findings

Transition Metal-Mediated Coupling

Palladium-catalyzed methods enable precise C-H functionalization:

Catalytic System

- Pd(OAc)2 (10 mol%)

- Xantphos (12 mol%)

- Cs2CO3 base

Reaction

$$ \text{1-Butyl-1H-pyrazole} + \text{ClCH}_2\text{ZnBr} \xrightarrow{\text{Pd, THF}} \text{Target Compound} $$

Advantages

- Single-step process avoids protection/deprotection

- Tolerates diverse zinc reagents for structural variants

Challenges

- Requires anhydrous conditions and inert atmosphere

- Catalyst loading increases production costs substantially

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 2 | 34-41 | 88-92 | Moderate |

| Cyclocondensation | 1 | 55-68 | 93-96 | High |

| Post-Synthetic Mod. | 2 | 48-53 | 89-94 | Low |

| Metal-Catalyzed | 1 | 62-70 | 95-98 | Limited |

Synthetic data aggregated from patent and journal sources

Industrial Considerations

For large-scale production (>100 kg batches), the cyclocondensation route offers optimal balance:

- Cost Efficiency : $23-28/kg vs. $41-53/kg for metal-catalyzed methods

- Waste Streams : 85% solvent recovery possible vs. 45% in chloromethylation

- Regulatory Compliance : Avoids Schedule II precursors (Palladium catalysts)

Recent advancements in continuous flow reactors (2024 data) show promise for:

- 40% reduction in reaction time for cyclocondensation

- 99.8% conversion using microchannel mixers at 150°C

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alcohols), catalysts (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Derivatives with various functional groups (e.g., amines, ethers, thioethers).

Oxidation: Hydroxylated or carbonylated pyrazole derivatives.

Reduction: Reduced pyrazole derivatives with alkyl groups.

Scientific Research Applications

1-butyl-3-(chloromethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-3-(chloromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The chloromethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Shorter chains (e.g., methyl, ethyl) reduce steric hindrance, favoring reactions at the chloromethyl site .

Halogen and Functional Group Effects :

- Fluorinated analogs (e.g., trifluoromethyl, difluoromethoxy in ) exhibit enhanced metabolic stability and bioactivity, making them prevalent in agrochemicals .

- The chloromethyl group’s reactivity is consistent across analogs, enabling cross-coupling or alkylation reactions .

Safety and Handling :

- Chloromethyl pyrazoles are universally corrosive (e.g., 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in ), requiring precautions during handling.

Physicochemical Properties

- Boiling Point and Density : A related compound, 3-(chloromethyl)-1-methyl-1H-pyrazole, has a boiling point of 146–148°C and density of 1.2 g/cm³ (). The butyl analog likely has a higher boiling point due to increased molecular weight.

- pKa : Predicted pKa for 3-(chloromethyl)-1-methyl-1H-pyrazole is ~1.31 (), suggesting moderate acidity at the chloromethyl site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.